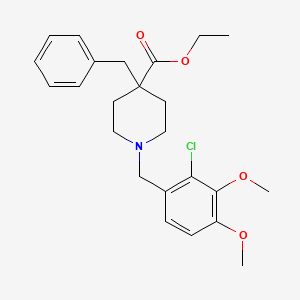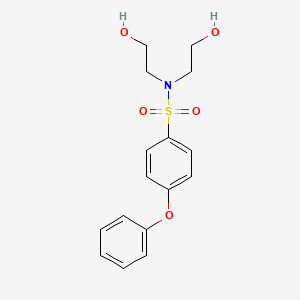![molecular formula C20H33NO B5040799 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine](/img/structure/B5040799.png)
1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine is an organic compound that features a piperidine ring substituted with a propyl chain linked to a phenoxy group The phenoxy group is further substituted with two isopropyl groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,6-Di(propan-2-yl)phenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 2,6-Di(propan-2-yl)phenoxypropyl Bromide: The phenol derivative is then reacted with 3-bromopropyl chloride in the presence of a base like sodium hydride to form the corresponding bromide.
Nucleophilic Substitution: Finally, the bromide is reacted with piperidine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also interact with neurotransmitter receptors, potentially affecting neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di(propan-2-yl)phenol: A precursor in the synthesis of 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine.
2,6-Di(propan-2-yl)phenoxypropyl Bromide: An intermediate in the synthesis process.
Piperidine: The core structure of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
1-[3-[2,6-di(propan-2-yl)phenoxy]propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-16(2)18-10-8-11-19(17(3)4)20(18)22-15-9-14-21-12-6-5-7-13-21/h8,10-11,16-17H,5-7,9,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKRPPYQRYACTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-2,5-pyrrolidinedione](/img/structure/B5040726.png)

![1-(4-ethoxy-3-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride](/img/structure/B5040754.png)
![(4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5040760.png)
![4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide](/img/structure/B5040767.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5040775.png)
methanone](/img/structure/B5040781.png)
![2,6-bis(3-nitrophenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5040788.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5040794.png)
![4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5040807.png)
![2-benzyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5040814.png)

![(5E)-3-ETHYL-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5040827.png)

